molecular formula C17H21N3O4S2 B8485832 Benzoic acid,4-[(4-aminophenyl)thio]-3-(aminosulfonyl)-5-[(2-methylpropyl)amino]-

Benzoic acid,4-[(4-aminophenyl)thio]-3-(aminosulfonyl)-5-[(2-methylpropyl)amino]-

Cat. No. B8485832
M. Wt: 395.5 g/mol
InChI Key: ZPWBGDGWZPGIIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03982018

Procedure details

The mixture of 3.5 g of 4-(4-acetamidophenylmercapto)-3-isobutylamino-5-sulfamoylbenzoic acid, 35 ml of 2 N aqueous sodium hydroxide and some colloidal platinum is refluxed for 1 hour under nitrogen, during which time the platinum coagulates. After cooling it is filtered, the filtrate acidified with acetic acid to a pH of 4-5, the precipitate formed is filtered off and recrystallized from aqueous ethanol, to yield the 4-(4-aminophenylmercapto)-3-isobutylamino-5-sulfamoylbenzoic acid melting at 250°-252°.
Name
4-(4-acetamidophenylmercapto)-3-isobutylamino-5-sulfamoylbenzoic acid
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:10]=[CH:9][C:8]([S:11][C:12]2[C:20]([S:21](=[O:24])(=[O:23])[NH2:22])=[CH:19][C:15]([C:16]([OH:18])=[O:17])=[CH:14][C:13]=2[NH:25][CH2:26][CH:27]([CH3:29])[CH3:28])=[CH:7][CH:6]=1)(=O)C.[OH-].[Na+]>[Pt]>[NH2:4][C:5]1[CH:10]=[CH:9][C:8]([S:11][C:12]2[C:20]([S:21](=[O:24])(=[O:23])[NH2:22])=[CH:19][C:15]([C:16]([OH:18])=[O:17])=[CH:14][C:13]=2[NH:25][CH2:26][CH:27]([CH3:29])[CH3:28])=[CH:7][CH:6]=1 |f:1.2|

Inputs

Step One
Name
4-(4-acetamidophenylmercapto)-3-isobutylamino-5-sulfamoylbenzoic acid
Quantity
3.5 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)SC1=C(C=C(C(=O)O)C=C1S(N)(=O)=O)NCC(C)C
Name
Quantity
35 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling it
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from aqueous ethanol

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)SC1=C(C=C(C(=O)O)C=C1S(N)(=O)=O)NCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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